Benzyl 2-(bromomethyl)piperidine-1-carboxylate Benzyl 2-(bromomethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17567135
InChI: InChI=1S/C14H18BrNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
SMILES:
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol

Benzyl 2-(bromomethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17567135

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.20 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(bromomethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
IUPAC Name benzyl 2-(bromomethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H18BrNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Standard InChI Key PFVIAYOETZFRDX-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Benzyl 2-(bromomethyl)piperidine-1-carboxylate belongs to the piperidine alkaloid class, featuring a six-membered nitrogen-containing ring substituted with a bromomethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position . The compound’s IUPAC name, benzyl 2-(bromomethyl)piperidine-1-carboxylate, reflects this substitution pattern. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H18BrNO2\text{C}_{14}\text{H}_{18}\text{BrNO}_2
Molecular Weight312.20 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

The bromomethyl group (-CH2Br\text{-CH}_2\text{Br}) confers electrophilic reactivity, enabling alkylation and cross-coupling reactions, while the Cbz group enhances solubility in organic solvents and stabilizes the piperidine nitrogen .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Bromination of Piperidine: Introduction of the bromomethyl group at the 2-position of piperidine using N\text{N}-bromosuccinimide (NBS) or HBr\text{HBr}-based reagents under radical or electrophilic conditions.

  • Esterification: Reaction of 2-(bromomethyl)piperidine with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to form the Cbz-protected derivative .

A representative procedure from nickel-catalyzed carboxylation methodologies involves irradiating a mixture of 2-(bromomethyl)piperidine, benzyl alcohol, and a photoredox catalyst (e.g., Ir[dF(CF3_3)ppy]2_2(dtbbpy)PF6_6) in acetonitrile .

Reactivity and Functionalization

The bromomethyl group undergoes nucleophilic substitution (SN_N2) with amines, thiols, and alkoxides, enabling the installation of diverse functional groups:

  • Amine Alkylation: Reaction with primary or secondary amines yields 2-(aminomethyl)piperidine derivatives, precursors to neurologically active compounds .

  • Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids generate biaryl motifs, useful in drug discovery .

The Cbz group is cleavable via hydrogenolysis (H2_2/Pd-C) or acidic conditions (HBr/AcOH), allowing selective deprotection during multistep syntheses .

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

Benzyl 2-(bromomethyl)piperidine-1-carboxylate serves as a key building block for:

  • Anticancer Agents: Piperidine scaffolds are integral to kinase inhibitors (e.g., CDK4/6 blockers) .

  • Neurological Drugs: Functionalization at the 2-position yields ligands for serotonin and dopamine receptors .

For example, coupling with ethyl 4-bromobutyrate under nickel catalysis produces ethyl 4-(1-Cbz-piperidin-2-yl)butyrate, a intermediate in prodrug development .

Role in PROTAC Design

The bromomethyl group facilitates the synthesis of proteolysis-targeting chimeras (PROTACs) by linking E3 ligase ligands to target protein binders. This application leverages the compound’s bifunctional reactivity to induce targeted protein degradation.

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